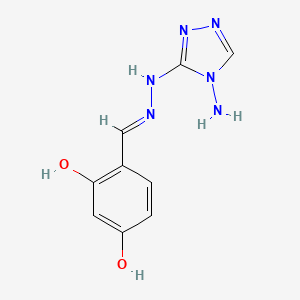![molecular formula C23H20N2O2 B6086038 N-[(2-methylquinolin-4-yl)methyl]-2-(1-naphthyloxy)acetamide](/img/structure/B6086038.png)
N-[(2-methylquinolin-4-yl)methyl]-2-(1-naphthyloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-methylquinolin-4-yl)methyl]-2-(1-naphthyloxy)acetamide, also known as MNA-715, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. MNA-715 is a small molecule that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
Wirkmechanismus
N-[(2-methylquinolin-4-yl)methyl]-2-(1-naphthyloxy)acetamide has been shown to inhibit the activity of PKC by binding to the enzyme's regulatory domain. This binding prevents the enzyme from being activated by other signaling molecules, leading to a decrease in its activity. N-[(2-methylquinolin-4-yl)methyl]-2-(1-naphthyloxy)acetamide has also been shown to affect calcium signaling in cells by inhibiting the release of calcium from intracellular stores and reducing the influx of calcium into cells.
Biochemical and Physiological Effects:
N-[(2-methylquinolin-4-yl)methyl]-2-(1-naphthyloxy)acetamide has been shown to have various biochemical and physiological effects, including its ability to inhibit cell growth and induce apoptosis in cancer cells. N-[(2-methylquinolin-4-yl)methyl]-2-(1-naphthyloxy)acetamide has also been shown to reduce inflammation and oxidative stress in cells, which are important factors in the development of various diseases. In addition, N-[(2-methylquinolin-4-yl)methyl]-2-(1-naphthyloxy)acetamide has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(2-methylquinolin-4-yl)methyl]-2-(1-naphthyloxy)acetamide has several advantages for lab experiments, including its small size, which allows it to easily penetrate cell membranes and interact with intracellular targets. N-[(2-methylquinolin-4-yl)methyl]-2-(1-naphthyloxy)acetamide is also stable in solution and can be easily synthesized using various methods. However, N-[(2-methylquinolin-4-yl)methyl]-2-(1-naphthyloxy)acetamide has some limitations, including its relatively low potency compared to other PKC inhibitors and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of N-[(2-methylquinolin-4-yl)methyl]-2-(1-naphthyloxy)acetamide, including its potential use as a therapeutic agent in various diseases, including cancer, diabetes, and Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration of N-[(2-methylquinolin-4-yl)methyl]-2-(1-naphthyloxy)acetamide and to evaluate its safety and efficacy in clinical trials. In addition, the development of more potent and selective PKC inhibitors based on the structure of N-[(2-methylquinolin-4-yl)methyl]-2-(1-naphthyloxy)acetamide may lead to the discovery of new drugs for the treatment of various diseases.
Synthesemethoden
N-[(2-methylquinolin-4-yl)methyl]-2-(1-naphthyloxy)acetamide has been synthesized using various methods, including the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction and the Buchwald-Hartwig amination reaction. The synthesis of N-[(2-methylquinolin-4-yl)methyl]-2-(1-naphthyloxy)acetamide involves the reaction of 2-bromo-N-(2-methylquinolin-4-yl)methyl)acetamide with 1-naphthol in the presence of a palladium catalyst, followed by purification using column chromatography. The yield of N-[(2-methylquinolin-4-yl)methyl]-2-(1-naphthyloxy)acetamide can vary depending on the reaction conditions and the purity of the starting materials.
Wissenschaftliche Forschungsanwendungen
N-[(2-methylquinolin-4-yl)methyl]-2-(1-naphthyloxy)acetamide has been studied for its potential pharmacological properties, including its ability to inhibit the activity of protein kinase C (PKC) and its effects on calcium signaling in cells. PKC is a family of enzymes that are involved in various cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of PKC activity has been shown to have therapeutic potential in various diseases, including cancer, diabetes, and Alzheimer's disease. N-[(2-methylquinolin-4-yl)methyl]-2-(1-naphthyloxy)acetamide has also been studied for its effects on calcium signaling in cells, which is important for various cellular processes, including muscle contraction, neurotransmitter release, and gene expression.
Eigenschaften
IUPAC Name |
N-[(2-methylquinolin-4-yl)methyl]-2-naphthalen-1-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c1-16-13-18(19-9-4-5-11-21(19)25-16)14-24-23(26)15-27-22-12-6-8-17-7-2-3-10-20(17)22/h2-13H,14-15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOCSKQLEOIAOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CNC(=O)COC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methylquinolin-4-yl)methyl]-2-(naphthalen-1-yloxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-N-({1-[(2-oxo-1-piperidinyl)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6085955.png)

![2-(1-(4-fluorobenzyl)-4-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6085967.png)

![2-methyl-1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B6085985.png)
![(3-isoxazolylmethyl)methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amine](/img/structure/B6085988.png)

![N-methyl-4-{[2-(4-methylphenoxy)propanoyl]amino}benzamide](/img/structure/B6086005.png)
![N-(3-methoxypropyl)-6-(8-methyl-2,8-diazaspiro[5.5]undec-2-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6086007.png)
![ethyl 4-{1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6086015.png)
![N-allyl-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-2-propyn-1-yl-1H-pyrazole-3-carboxamide](/img/structure/B6086022.png)
![N-(3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)benzamide](/img/structure/B6086029.png)

